2-[(1-Methyl-2-phenoxyethyl)amino]ethanol 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol is an intermediate in synthesizing N-​(2-​Chloroethyl)​-​1-​phenoxy-2-​propanamine Hydrochloride, which is the Impurity B of the drug Phenoxybenzamine Hydrochloride which is an irreversible α-antagonist used in the treatment of hypertension. It has a relatively slow onset and prolonged effect when compared to alternative α-blockers.

Brand Name: Vulcanchem
CAS No.: 103-39-9
VCID: VC21002688
InChI: InChI=1S/C11H17NO2/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
SMILES: CC(COC1=CC=CC=C1)NCCO
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol

CAS No.: 103-39-9

Cat. No.: VC21002688

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol - 103-39-9

Specification

Description 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol is an intermediate in synthesizing N-​(2-​Chloroethyl)​-​1-​phenoxy-2-​propanamine Hydrochloride, which is the Impurity B of the drug Phenoxybenzamine Hydrochloride which is an irreversible α-antagonist used in the treatment of hypertension. It has a relatively slow onset and prolonged effect when compared to alternative α-blockers.

CAS No. 103-39-9
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 2-(1-phenoxypropan-2-ylamino)ethanol
Standard InChI InChI=1S/C11H17NO2/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Standard InChI Key RANHEEPQMBBPKB-UHFFFAOYSA-N
SMILES CC(COC1=CC=CC=C1)NCCO
Canonical SMILES CC(COC1=CC=CC=C1)NCCO

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